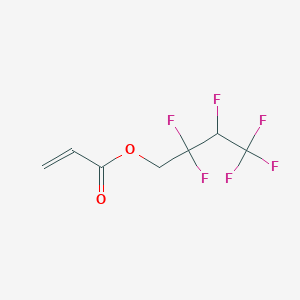

2,2,3,4,4,4-Hexafluorobutyl acrylate

概要

説明

2,2,3,4,4,4-Hexafluorobutyl acrylate is a chemical compound with the molecular formula C7H6F6O2. It is a fluorinated acrylate ester known for its unique properties, including high chemical stability, low surface tension, and low viscosity. This compound is widely used in various industrial applications, particularly in the formulation of high-performance coatings and surface treatments .

準備方法

2,2,3,4,4,4-Hexafluorobutyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorobutanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

化学反応の分析

2,2,3,4,4,4-Hexafluorobutyl acrylate undergoes various chemical reactions, including:

科学的研究の応用

Polymer Synthesis

1.1 RAFT Polymerization

2,2,3,4,4,4-Hexafluorobutyl acrylate is widely utilized in reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of block copolymers with specific properties. For instance, research has demonstrated the successful preparation of poly(acrylic acid)-block-poly(hexafluorobutyl acrylate) copolymers through RAFT-mediated emulsion polymerization. These copolymers exhibit narrow molar-mass dispersity and are promising for applications in drug delivery and nanotechnology .

1.2 Fluorinated Polymers

The incorporation of this compound into polymer matrices enhances their chemical resistance and thermal stability. These fluorinated polymers are characterized by low surface energy and high hydrophobicity due to the presence of fluorine atoms. This makes them suitable for coatings that require weather resistance and antifouling properties .

Coatings and Adhesives

2.1 Exterior Wall Coatings

One significant application of this compound is in the formulation of exterior wall coatings that provide superior weatherability and durability. The fluorinated structure contributes to enhanced resistance against environmental degradation and staining .

2.2 Adhesives

Fluorinated acrylates are also used in adhesive formulations where high-performance characteristics are required. The unique properties of this compound improve adhesion to various substrates while maintaining flexibility and toughness .

Self-Healing Materials

Recent studies have explored the use of this compound in developing self-healing materials. By synthesizing copolymers with other fluorinated monomers like 2,2,2-trifluoroethyl methacrylate (TFEMA), researchers have created elastomers that exhibit self-healing capabilities upon damage. These materials are particularly promising for applications in wearable technology and stretchable electronics due to their mechanical robustness and transparency .

Case Studies

作用機序

The primary mechanism of action for 2,2,3,4,4,4-Hexafluorobutyl acrylate involves radical polymerization. When exposed to an initiator, such as an organic peroxide, the compound undergoes a radical polymerization reaction. This process involves the breaking of the carbon-fluorine bonds in the monomer, leading to the formation of a polymer chain . The resulting polymers exhibit unique properties such as high chemical resistance and low surface energy.

類似化合物との比較

2,2,3,4,4,4-Hexafluorobutyl acrylate can be compared with other fluorinated acrylates, such as:

2,2,3,3,4,4,4-Heptafluorobutyl acrylate: This compound has an additional fluorine atom, which can further enhance its chemical resistance and hydrophobic properties.

2,2,2-Trifluoroethyl acrylate: This compound has fewer fluorine atoms, resulting in different chemical and physical properties.

1,1,1,3,3,3-Hexafluoroisopropyl acrylate: This compound has a different fluorinated structure, leading to variations in its reactivity and applications.

This compound stands out due to its specific balance of fluorine content and acrylate functionality, making it particularly useful in applications requiring high chemical stability and low surface energy.

生物活性

2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is a fluorinated acrylate compound with significant industrial applications, particularly in polymer synthesis and coatings. Its unique chemical structure imparts distinct physical and biological properties that are of interest in various research domains. This article reviews the biological activity of HFBA, including its cytotoxicity, biocompatibility, and potential applications in biomedical fields.

- Molecular Formula : CHFO

- Molecular Weight : 236.11 g/mol

- CAS Number : 54052-90-3

- Purity : Typically ≥95%

- Boiling Point : Not extensively documented

Biological Activity Overview

The biological activity of HFBA has been explored through various studies focusing on its interactions with biological systems. Key findings include:

- Cytotoxicity : HFBA has been evaluated for its cytotoxic effects on different cell lines. Studies indicate that it exhibits dose-dependent cytotoxicity, particularly at higher concentrations. For instance, a study on fibroblast cells revealed significant cell death at concentrations above 100 µM.

- Biocompatibility : In contrast to its cytotoxic effects at high doses, HFBA-based polymers have shown promising biocompatibility when used in controlled environments. For example, copolymers synthesized from HFBA and other monomers demonstrated good cell adhesion and proliferation rates in vitro.

- Polymer Applications : HFBA is often incorporated into polymeric materials for medical applications due to its ability to enhance the mechanical properties and thermal stability of the resulting materials. Copolymerization with glycidyl methacrylate has been reported to yield materials that are both radiopaque and cytocompatible, making them suitable for biomedical implants.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of HFBA on L929 mouse fibroblast cells. The results indicated:

- IC50 Value : Approximately 75 µM after 24 hours of exposure.

- Mechanism of Action : The cytotoxicity was attributed to oxidative stress induced by the compound.

Study 2: Biocompatibility Evaluation

In another investigation involving a copolymer of HFBA and glycidyl methacrylate:

- Cell Viability : Over 90% viability was observed in fibroblast cultures after exposure to the polymer.

- In Vivo Testing : Subcutaneous implantation in rats showed no signs of inflammation or necrosis upon histological examination.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 236.11 g/mol |

| CAS Number | 54052-90-3 |

| Cytotoxicity (IC50) | ~75 µM |

| Cell Viability (in vitro) | >90% |

Research Findings

Recent literature highlights the potential of HFBA in creating advanced materials for biomedical applications:

- Radiopacity : Copolymers incorporating iodine have been shown to enhance radiopacity while maintaining biocompatibility.

- Thermal Stability : The incorporation of HFBA into polymer matrices significantly improves thermal stability compared to traditional acrylates.

特性

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLEDTVXAGBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86227-80-7 | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10379310 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54052-90-3 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes HFBA valuable in material science?

A1: HFBA's incorporation significantly enhances the hydrophobicity of materials. This is attributed to the low surface energy of the -CF3 end group within its structure. [] For instance, when applied as a thin film using Plasma Enhanced Chemical Vapor Deposition (PECVD), it renders surfaces superhydrophobic, achieving water contact angles exceeding 150 degrees. []

Q2: How does HFBA contribute to oil absorption in materials like polyurethane foam?

A2: Modifying polyurethane foam with HFBA via Chemical Vapor Deposition (CVD) dramatically improves its oil absorption capacity. [] This modification significantly enhances surface hydrophobicity due to the presence of fluorine. Notably, polyurethane foam modified with poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) exhibits superior absorption across various oils, including chloroform, acetone, cyclohexane, and edible oil. []

Q3: Can HFBA be used to create environmentally friendly materials?

A3: Yes, HFBA plays a crucial role in developing "green" ABCBA penta-block elastomers. [] These elastomers are synthesized using RAFT emulsion polymerization in a surfactant and organic solvent-free environment. The process uses HFBA as a monomer to build the final block of the penta-block terpolymer. [] This method provides a clean and sustainable approach to producing high-performance elastomeric materials.

Q4: How does the structure of HFBA affect its polymerization behavior?

A4: HFBA's partially water-soluble nature is key to its controlled polymerization in emulsifier-free emulsion systems. [, ] Studies show that employing an amphiphilic RAFT agent during polymerization allows for the creation of stable, mono-dispersed latexes with particle sizes around 100 nm. [] The polymerization process is impacted by factors like the concentration of the RAFT agent and the reaction temperature. []

Q5: How does incorporating HFBA affect the properties of polyurethane acrylate prepolymers?

A5: Adding HFBA as a component in fluorine-containing polyurethane acrylate photosensitive prepolymer (FPUA) significantly improves both thermal stability and surface hydrophobicity of the resulting films. [] This modification broadens the potential applications of FPUA in various fields requiring these enhanced properties.

Q6: Are there any challenges in using HFBA in material synthesis?

A6: Maintaining the integrity of PHFBA thin films during post-synthesis modifications like hydrolysis can be challenging. [] Research indicates that without crosslinking with agents like di(ethylene glycol) divinyl ether (DEGDVE) and grafting with trichlorovinyl silane, these films tend to degrade rapidly during hydrolysis. [] Understanding these limitations is crucial for developing robust and durable materials incorporating HFBA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。